![molecular formula C10H11F3N2O2 B1484372 6-Cyclobutyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097956-48-2](/img/structure/B1484372.png)
6-Cyclobutyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-Cyclobutyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CB-3-TFT) is a small molecule that is used in various scientific research applications. It is a versatile compound that has been used in many different fields, including organic synthesis, drug discovery, and biochemistry. 6-CB-3-TFT has several unique properties that make it an attractive choice for researchers.
Scientific Research Applications
Synthesis and Antibacterial Activities
Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. A study by Aksinenko et al. (2016) explored the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and assessed their effectiveness against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. Some compounds exhibited promising antimicrobial properties, highlighting their potential in developing new antibacterial and antifungal agents (Aksinenko et al., 2016).
Herbicidal Activities
Research has also been conducted on the herbicidal applications of pyrimidine dione compounds. Huazheng (2013) synthesized a series of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and found that some exhibited significant herbicidal activities against Brassica napus at low concentrations, suggesting their utility in agricultural applications (Huazheng, 2013).
Anticancer Studies
The potential of pyrimidine derivatives in cancer treatment has been investigated as well. Valeru et al. (2018) synthesized novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives and tested them against several human cancer cell lines. Certain compounds demonstrated promising anticancer activities, indicating the relevance of these molecules in developing novel anticancer therapies (Valeru et al., 2018).
Chemical Properties and Transformations
Pyrimidine diones also serve as key intermediates in organic synthesis. Rubinov et al. (2008) explored the synthesis and chemical properties of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones, demonstrating their versatility in creating a variety of chemically modified derivatives. These transformations enable the production of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Rubinov et al., 2008).
properties
IUPAC Name |
6-cyclobutyl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)5-15-8(16)4-7(14-9(15)17)6-2-1-3-6/h4,6H,1-3,5H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLSFGKUBRBURI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C(=O)N2)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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